(1S,5R)-3-[(4-hydroxyphthalazin-1-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
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Overview
Description
11-[2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETYL]-7,11-DIAZATRICYCLO[7310~2,7~]TRIDECAN-6-ONE is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETYL]-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE typically involves multiple steps, including the formation of the phthalazinone moiety and the tricyclic core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
11-[2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETYL]-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
11-[2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETYL]-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 11-[2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETYL]-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 11-[2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETYL]-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE shares structural similarities with other phthalazinone derivatives and tricyclic compounds.
- Other similar compounds include various diazatricyclo derivatives and phthalazinone-based molecules.
Uniqueness
The uniqueness of 11-[2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ACETYL]-7,11-DIAZATRICYCLO[7310~2,7~]TRIDECAN-6-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(1S,9R)-11-[2-(4-oxo-3H-phthalazin-1-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
InChI |
InChI=1S/C21H24N4O3/c26-19-7-3-6-18-14-8-13(11-25(18)19)10-24(12-14)20(27)9-17-15-4-1-2-5-16(15)21(28)23-22-17/h1-2,4-5,13-14,18H,3,6-12H2,(H,23,28)/t13-,14+,18?/m1/s1 |
InChI Key |
WCBWUSAKHBJTHP-RMAOKOMNSA-N |
Isomeric SMILES |
C1CC2[C@H]3C[C@H](CN(C3)C(=O)CC4=NNC(=O)C5=CC=CC=C54)CN2C(=O)C1 |
Canonical SMILES |
C1CC2C3CC(CN(C3)C(=O)CC4=NNC(=O)C5=CC=CC=C54)CN2C(=O)C1 |
Origin of Product |
United States |
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